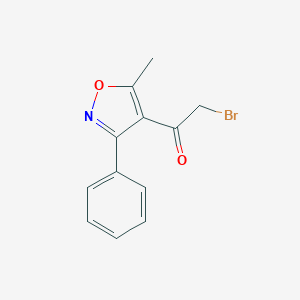

4-(Bromoacetyl)-5-methyl-3-phenylisoxazole

説明

Historical Context and Significance of Isoxazole (B147169) Core Structures in Chemical Research

Isoxazole is a five-membered heterocyclic compound containing one nitrogen and one oxygen atom adjacent to each other. nih.govwikipedia.org This arrangement makes the isoxazole ring an electron-rich system. nih.gov The presence of the weak N-O bond is a key characteristic, often leading to ring cleavage reactions under certain conditions, such as UV irradiation. wikipedia.org

The significance of the isoxazole core in chemical research, particularly in medicinal chemistry, is well-established. bohrium.comresearchgate.net Isoxazole derivatives are components of various natural products, such as ibotenic acid and muscimol. wikipedia.org Furthermore, they form the structural basis for a number of synthetic drugs. wikipedia.orgnih.gov The isoxazolyl group is found in several β-lactamase-resistant antibiotics like cloxacillin, dicloxacillin, and flucloxacillin. wikipedia.org Other examples include the COX-2 inhibitor valdecoxib (B1682126) and the anti-inflammatory drug leflunomide. wikipedia.org

The broad spectrum of biological activities associated with isoxazole derivatives, including antimicrobial, anti-inflammatory, anticancer, and neuroprotective effects, has made them attractive scaffolds for drug discovery. nih.govresearchgate.net Researchers have focused on developing novel synthetic strategies, such as transition metal-catalyzed cycloadditions and green chemistry approaches, to create a wide array of isoxazole derivatives with enhanced bioactivity and selectivity. nih.govresearchgate.net The versatility of the isoxazole ring allows for structural modifications that can improve a compound's pharmacological properties. nih.gov

Overview of Halogenated Acetyl Functional Groups in Organic Synthesis

The acetyl group, with the chemical formula -COCH3, is a fundamental functional group in organic chemistry. wikipedia.org When a halogen atom replaces one of the hydrogen atoms on the methyl group, it forms a halogenated acetyl group, such as a bromoacetyl group. These groups are important reactive intermediates in organic synthesis. researchgate.net

Halogenated derivatives of acetic acid and their corresponding acyl halides are utilized in various acylation reactions. researchgate.netweebly.com For instance, chloroacetyl chloride is a reactive intermediate used in the production of several pharmaceuticals. researchgate.net The presence of the halogen atom makes the carbonyl carbon more electrophilic, thus enhancing its reactivity towards nucleophiles. This increased reactivity is a key feature exploited in many synthetic transformations.

In the context of complex molecule synthesis, halogenated acetyl groups can serve as "protecting groups" for other functional groups, although the acetyl group itself is more commonly used for this purpose. libretexts.org More importantly, they act as precursors for the introduction of other functionalities. The carbon-halogen bond can be targeted in nucleophilic substitution reactions, allowing for the construction of more complex molecular architectures. mdpi.com

Rationale for Investigating 4-(Bromoacetyl)-5-methyl-3-phenylisoxazole

The specific compound this compound presents a unique combination of the isoxazole core and a halogenated acetyl functional group, making it a subject of interest for further chemical investigation.

The bromoacetyl moiety contains a reactive carbon-bromine bond, making it susceptible to nucleophilic attack. This feature allows for the facile introduction of a wide range of substituents at this position, serving as a handle for further chemical modifications. The ketone within the bromoacetyl group also presents another site for chemical reactions.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C12H10BrNO2 |

| Molecular Weight | 280.12 g/mol |

| Appearance | Powder |

| Melting Point | 46-50 °C |

| InChI Key | QKOOGOQWNSWJFQ-UHFFFAOYSA-N |

| CAS Number | 104777-39-1 |

Data sourced from Sigma-Aldrich. sigmaaldrich.com

While the chemistry of isoxazoles is well-explored, the specific applications and reaction pathways of this compound are not extensively documented in publicly available literature. This presents several research opportunities.

A primary area for investigation is the exploration of its utility as a building block in the synthesis of more complex molecules. By leveraging the reactivity of the bromoacetyl group, a library of new isoxazole derivatives could be synthesized and screened for various biological activities. Given the known therapeutic potential of isoxazole-containing compounds, this could lead to the discovery of novel drug candidates.

Furthermore, there is an opportunity to study the influence of the specific substitution pattern of this compound on the reactivity of the isoxazole ring itself. For example, investigating its behavior under conditions that typically lead to isoxazole ring cleavage could provide valuable insights into the stability and reactivity of polysubstituted isoxazoles. The development of multi-targeted therapies is an emerging trend in drug discovery, and versatile scaffolds like this compound could be instrumental in designing molecules that interact with multiple biological targets. nih.govresearchgate.net

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-bromo-1-(5-methyl-3-phenyl-1,2-oxazol-4-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrNO2/c1-8-11(10(15)7-13)12(14-16-8)9-5-3-2-4-6-9/h2-6H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKOOGOQWNSWJFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00370775 | |

| Record name | 2-Bromo-1-(5-methyl-3-phenyl-1,2-oxazol-4-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00370775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104777-39-1 | |

| Record name | 2-Bromo-1-(5-methyl-3-phenyl-1,2-oxazol-4-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00370775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Bromoacetyl)-5-methyl-3-phenylisoxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Bromoacetyl 5 Methyl 3 Phenylisoxazole

Established Synthetic Pathways

The most established and chemically sound pathway to 4-(bromoacetyl)-5-methyl-3-phenylisoxazole begins with 5-methyl-3-phenylisoxazole-4-carboxylic acid. This precursor undergoes a series of transformations to introduce the bromoacetyl group at the 4-position of the isoxazole (B147169) ring.

Nucleophilic Acyl Substitution Approaches

A key step in the synthesis is the conversion of 5-methyl-3-phenylisoxazole-4-carboxylic acid into a more reactive acylating agent, which can then be used to form the ketone. This is typically achieved by converting the carboxylic acid into an acyl chloride.

A process for preparing 5-methylisoxazole-4-carbonyl chloride involves reacting the corresponding carboxylic acid with thionyl chloride. google.comprepchem.com This acyl chloride is a crucial intermediate for introducing the acetyl group.

Reaction of 5-methyl-3-phenyl-4-isoxazoloyl carboxylic acid to form the acyl chloride: A mixture of 5-methyl-3-phenyl-4-isoxazoloyl carboxylic acid, a few drops of pyridine (B92270), and thionyl chloride is stirred under reflux for four hours. The excess thionyl chloride is then removed by evaporation. prepchem.com

An alternative method for the synthesis of the related 3-phenyl-5-methylisoxazole-4-formyl chloride from the carboxylic acid utilizes bis(trichloromethyl) carbonate in the presence of a catalyst like N,N-dimethylformamide (DMF) or tetrabutylurea (B1198226) in a solvent such as chlorobenzene (B131634) or toluene (B28343). google.com

The formation of 5-methyl-3-phenylisoxazole-4-carbonyl chloride from the corresponding carboxylic acid using thionyl chloride proceeds through a well-established nucleophilic acyl substitution mechanism. The carboxylic acid first acts as a nucleophile, attacking the sulfur atom of thionyl chloride. This is followed by the departure of a chloride ion and subsequent loss of sulfur dioxide and a proton to yield the acyl chloride. The addition of a catalytic amount of pyridine accelerates the reaction by forming a more reactive intermediate with thionyl chloride.

Once the acyl chloride is formed, the next step would be the introduction of a methyl group to form the ketone, 4-acetyl-5-methyl-3-phenylisoxazole. This can be achieved through various organometallic reagents. A common method for such a transformation is the reaction with an organocadmium reagent, such as dimethylcadmium, which is known to convert acyl chlorides to ketones with good selectivity. The reaction proceeds via a nucleophilic attack of the carbanion-like methyl group from the organometallic reagent on the electrophilic carbonyl carbon of the acyl chloride.

The final step is the bromination of the methyl ketone at the α-position to yield the target compound, this compound. This is typically an acid-catalyzed or base-mediated reaction. In an acidic medium, the ketone tautomerizes to its enol form, which then acts as a nucleophile and attacks a molecule of bromine.

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound.

For the formation of the acyl chloride, the reaction temperature and time are important parameters. Refluxing for several hours is typical to ensure complete conversion. prepchem.com The choice of solvent can also be critical, with inert solvents like chlorobenzene or toluene being effective. google.com

The subsequent reaction with an organometallic reagent to form the ketone must be carried out under anhydrous conditions and often at low temperatures to prevent side reactions. The stoichiometry of the organometallic reagent is also a key factor to control.

For the final bromination step, the choice of brominating agent and solvent is important. Bromine in acetic acid or methanol (B129727) is a common system for α-bromination of ketones. The reaction temperature needs to be carefully controlled to prevent multiple brominations or other side reactions.

The table below summarizes the key reaction steps and typical conditions.

| Step | Reactant | Reagent(s) | Solvent | Typical Conditions | Product |

| 1. Acyl Chloride Formation | 5-Methyl-3-phenylisoxazole-4-carboxylic acid | Thionyl chloride, cat. Pyridine | None or inert solvent (e.g., chlorobenzene) | Reflux | 5-Methyl-3-phenylisoxazole-4-carbonyl chloride |

| 2. Ketone Formation | 5-Methyl-3-phenylisoxazole-4-carbonyl chloride | Dimethylcadmium or other organometallic reagents | Anhydrous ether or THF | Low temperature | 4-Acetyl-5-methyl-3-phenylisoxazole |

| 3. Bromination | 4-Acetyl-5-methyl-3-phenylisoxazole | Bromine | Acetic acid or methanol | Controlled temperature | This compound |

In the ketone formation step, the purity of the organometallic reagent and the strict exclusion of moisture are paramount to prevent its decomposition and improve the yield. The slow addition of the acyl chloride to the organometallic reagent at low temperatures can also help to minimize side reactions.

For the final bromination, controlling the stoichiometry of bromine is essential to avoid the formation of di-brominated byproducts. The use of a scavenger for the HBr generated during the reaction can also drive the reaction to completion. Purification at each step, for instance through recrystallization or chromatography, is necessary to obtain the final product in high purity.

Cyclization of Precursor Intermediates

While the functionalization of a pre-formed isoxazole ring is the more documented route to this compound, cyclization reactions are fundamental to the synthesis of the isoxazole core itself.

The isoxazole ring of the starting material, 5-methyl-3-phenylisoxazole-4-carboxylic acid, is typically formed through a cyclocondensation reaction. A common method involves the reaction of a β-keto ester with hydroxylamine (B1172632). For instance, the synthesis of ethyl-5-methylisoxazole-4-carboxylate can be achieved by reacting ethyl ethoxymethyleneacetoacetic ester with hydroxylamine sulfate (B86663) in the presence of a base like sodium acetate (B1210297). google.com The resulting ester can then be hydrolyzed to the carboxylic acid.

While not a direct route to this compound, the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne is a powerful method for constructing the isoxazole ring. For example, the synthesis of 5-(bromomethyl)-3-phenylisoxazoles has been reported via the 1,3-dipolar cycloaddition reaction between propargyl bromide and in situ-generated α-chloro aldoximes. sigmaaldrich.com This highlights the versatility of cycloaddition reactions in accessing functionalized isoxazoles, although this specific example leads to a different isomer.

Enamide Intermediate Routes

A significant pathway for the synthesis of 3,4-disubstituted isoxazoles, a class to which this compound belongs, involves the use of enamine intermediates. organic-chemistry.orgresearchwithrutgers.comorganic-chemistry.orgscilit.com This method is a metal-free approach that relies on a [3+2] cycloaddition reaction. researchwithrutgers.comorganic-chemistry.org

The general strategy involves the reaction of an aldehyde with a secondary amine, such as pyrrolidine, to form an in-situ generated enamine. organic-chemistry.org This enamine then acts as a dipolarophile in a cycloaddition reaction with a nitrile oxide. The nitrile oxide is typically generated in situ from an N-hydroximidoyl chloride in the presence of a base like triethylamine. organic-chemistry.org This reaction leads to the formation of a 3,4,5-trisubstituted 5-(pyrrolidinyl)-4,5-dihydroisoxazole intermediate. organic-chemistry.orgorganic-chemistry.org Subsequent oxidation of this dihydroisoxazole (B8533529) yields the desired 3,4-disubstituted isoxazole. organic-chemistry.orgorganic-chemistry.org

This enamine-triggered approach is noted for its high yields, regioselectivity, and tolerance of a wide range of functional groups. organic-chemistry.org Optimization studies have shown that non-polar solvents and lower concentrations can enhance the reaction yields. organic-chemistry.org

Novel Synthetic Approaches and Their Development

The quest for more efficient, versatile, and environmentally friendly methods for the synthesis of isoxazole derivatives has led to the exploration of novel synthetic pathways. These include the use of alternative starting materials, detailed investigations into reaction mechanisms, and the incorporation of green chemistry principles.

Exploration of Alternative Precursors

Research into the synthesis of 4-acylisoxazoles has identified several viable alternative precursors beyond the traditional building blocks. One promising precursor is 5-methyl-3-phenylisoxazole-4-carboxylic acid. This compound can be synthesized and its crystal structure has been studied, providing a solid foundation for its use as a starting material. The carboxylic acid can then be converted to the corresponding acyl chloride, which can be further reacted to introduce the bromoacetyl group.

Another potential precursor is 3-phenyl-5-methylisoxazole-4-formyl chloride, which can be synthesized from 3-phenyl-5-methyl-4-isoxazole formic acid. This formyl chloride offers a reactive handle at the 4-position for elaboration into the target bromoacetyl functionality.

Furthermore, novel syntheses of the isoxazole core itself provide access to a broader range of precursors. For instance, metal-free syntheses using N-Boc-masked chloroximes and alkynes or enamines have been developed. nih.gov Additionally, catalytic intramolecular oxidative cycloaddition of alkyne-tethered aldoximes, facilitated by hypervalent iodine, presents an innovative route to functionalized isoxazoles. mdpi.com

Mechanistic Studies of Novel Pathways

Understanding the underlying mechanisms of novel synthetic routes is crucial for their optimization and broader application. For the enamine-triggered synthesis of 3,4-disubstituted isoxazoles, mechanistic studies suggest the in-situ formation of both the nitrile oxide from the N-hydroximidoyl chloride and the enamine from the aldehyde and secondary amine. organic-chemistry.org These two intermediates then undergo a [3+2] cycloaddition reaction. organic-chemistry.org The generally accepted mechanism for 1,3-dipolar cycloadditions, such as the one involved here, is a concerted pericyclic reaction. rsc.org

For the synthesis of isoxazol-5(4H)-ones, a plausible mechanism involves the initial formation of an intermediate that cyclizes to a 3-substituted-isoxazole-5(4H)-one. mdpi.com This intermediate can then enolize, and a subsequent Knoevenagel condensation with an aldehyde leads to the final product. mdpi.com

Green Chemistry Considerations in Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds like isoxazoles to minimize environmental impact and enhance safety and efficiency. benthamdirect.comeurekaselect.comresearchgate.netnih.gov

A key aspect of green chemistry is the reduction or elimination of hazardous organic solvents. The use of water as a reaction medium is a highly attractive alternative due to its low cost, non-flammability, and environmental friendliness. nih.gov Efficient syntheses of isoxazole derivatives have been developed in aqueous media, often without the need for a catalyst, which simplifies work-up procedures. nih.gov Deep eutectic solvents (DES), such as a mixture of choline (B1196258) chloride and urea (B33335), represent another class of environmentally benign alternatives to traditional organic solvents. nih.gov

The development of recoverable and reusable catalysts is a cornerstone of green synthetic chemistry. For isoxazole synthesis, amine-functionalized cellulose (B213188) has been employed as a sustainable and efficient catalyst for the formation of isoxazol-5(4H)-one derivatives. mdpi.com This biodegradable catalyst can be easily separated from the reaction mixture and potentially reused.

Furthermore, catalyst-free reaction conditions are being explored. For example, the synthesis of 4-acyl-NH-1,2,3-triazoles has been achieved in water at mild temperatures without any catalyst, showcasing a highly sustainable approach. nih.gov Microwave-assisted synthesis has also emerged as a green technique, often leading to faster reaction rates, higher selectivity, and improved yields with reduced energy consumption compared to conventional heating methods. benthamdirect.comeurekaselect.comresearchgate.net

Purification and Characterization of Synthetic Products

Chromatographic Techniques (e.g., column chromatography)

Column chromatography stands as a principal method for the purification of this compound. This technique separates chemical compounds based on their differential adsorption onto a stationary phase, such as silica (B1680970) gel, and their varying solubility in the mobile phase.

The efficacy of the separation is highly dependent on the choice of the eluent system. A frequently employed mobile phase for isoxazole derivatives is a mixture of n-hexane and ethyl acetate. The polarity of the eluent is gradually increased to facilitate the separation of the desired compound from impurities. rsc.org Thin-layer chromatography (TLC) is utilized to monitor the progress of the purification, with the pure compound showing a single spot. orgsyn.org

In a standard procedure, the crude product is dissolved in a minimum volume of a solvent like dichloromethane (B109758) and loaded onto a silica gel column. orgsyn.org The column is then eluted with the chosen solvent system, and fractions are collected and analyzed by TLC. orgsyn.org Those fractions identified as containing the pure compound are combined, and the solvent is removed, typically via rotary evaporation, to yield the purified this compound. orgsyn.orgorgsyn.org

Spectroscopic and Spectrometric Characterization Methods (e.g., NMR, IR, Mass Spectrometry)

To confirm the identity and structure of the purified this compound, a suite of spectroscopic and spectrometric analyses is employed. mdpi.com

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in the molecule. The spectrum for this compound would be expected to show characteristic absorption bands for the carbonyl (C=O) group of the ketone, the C=N bond of the isoxazole ring, the C-Br bond, and the aromatic C=C bonds of the phenyl ring.

Mass Spectrometry (MS): This technique determines the molecular weight and can help in confirming the elemental composition. For this compound, the molecular weight is 280.12 g/mol . sigmaaldrich.comheterocyclics.com The mass spectrum would show a molecular ion peak [M]⁺ corresponding to this weight. A key feature would be the isotopic pattern of bromine, which would result in two peaks of nearly equal intensity separated by two mass units ([M]⁺ and [M+2]⁺).

Table 1: Spectroscopic Data for this compound

| Technique | Expected Features |

| ¹H NMR | Signals for methyl protons, methylene (B1212753) protons (bromoacetyl), and phenyl protons. |

| ¹³C NMR | Signals for methyl carbon, carbonyl carbon, methylene carbon, isoxazole ring carbons, and phenyl ring carbons. |

| IR | Characteristic absorptions for C=O (ketone), C=N (isoxazole), C-Br, and aromatic C=C. |

| Mass Spec. | Molecular ion peak [M]⁺ at m/z ≈ 280, with an [M+2]⁺ peak of similar intensity. |

Purity Assessment and Quality Control

The purity of the synthesized this compound is a critical parameter and is assessed using several methods.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a powerful technique for determining purity. mdpi.com A pure sample should yield a single major peak in the chromatogram.

Melting Point: The melting point is a reliable indicator of purity. A sharp melting point range suggests a pure compound, whereas impurities tend to lower and broaden the range. The reported melting point for this compound is between 46-50 °C. sigmaaldrich.comheterocyclics.com

Elemental Analysis: The elemental composition can be confirmed by combustion analysis, which should align with the empirical formula C₁₂H₁₀BrNO₂. sigmaaldrich.com

Chemical Reactivity and Derivatization of 4 Bromoacetyl 5 Methyl 3 Phenylisoxazole

Reactions Involving the Bromoacetyl Moiety

The bromoacetyl group is a key functional handle for the derivatization of the 4-(bromoacetyl)-5-methyl-3-phenylisoxazole core. The presence of a bromine atom alpha to a carbonyl group makes the methylene (B1212753) carbon highly susceptible to nucleophilic attack and also allows for reduction and oxidation reactions.

The carbon atom attached to the bromine in the bromoacetyl moiety is electrophilic and readily undergoes nucleophilic substitution reactions. This allows for the introduction of a wide array of functional groups.

The reaction of this compound with various amines leads to the formation of the corresponding aminoacetyl derivatives. These reactions typically proceed via a standard SN2 mechanism, where the amine acts as the nucleophile, displacing the bromide ion.

While specific studies on the amination of this compound are not extensively documented in publicly available literature, the reactivity of analogous α-bromo ketones, such as 4-bromoacetyl-1,2,3-triazoles, provides a strong basis for predicting its behavior. For instance, the reaction of 4-bromoacetyl-1H-1,2,3-triazoles with amines like 4-bromoaniline (B143363) and 1H-benzotriazole in basic media has been shown to yield the corresponding aminoketone products in high yields. researchgate.net A similar reactivity is anticipated for this compound.

The general scheme for the amination reaction can be depicted as follows:

Reaction Scheme: this compound + R¹R²NH → 4-((R¹R²N)acetyl)-5-methyl-3-phenylisoxazole + HBr

Where R¹ and R² can be hydrogen, alkyl, or aryl groups.

| Reactant Amine | Product | Reaction Conditions (Anticipated) |

| Primary Amine (RNH₂) | 4-(2-(Alkylamino)acetyl)-5-methyl-3-phenylisoxazole | Basic medium (e.g., triethylamine, potassium carbonate), organic solvent (e.g., ethanol (B145695), acetonitrile), room temperature to mild heating |

| Secondary Amine (R₂NH) | 4-(2-(Dialkylamino)acetyl)-5-methyl-3-phenylisoxazole | Basic medium (e.g., triethylamine, potassium carbonate), organic solvent (e.g., ethanol, acetonitrile), room temperature to mild heating |

| Tertiary Amine (R₃N) | Quaternary ammonium (B1175870) salt | Organic solvent (e.g., acetone, acetonitrile), room temperature |

The bromoacetyl group is also highly reactive towards sulfur nucleophiles, leading to the formation of thioether derivatives. These thiolation reactions are generally efficient and proceed under mild conditions.

The reaction with thiols (R-SH) or thiolate salts (R-SNa) results in the displacement of the bromide to form a new carbon-sulfur bond. This type of reaction is a common strategy for introducing sulfur-containing moieties into organic molecules. The synthesis of thioether derivatives of various heterocyclic compounds often utilizes the reaction between a haloacetyl group and a thiol. nih.gov

A plausible reaction involves the treatment of this compound with a thiol in the presence of a base to deprotonate the thiol, thereby increasing its nucleophilicity.

Reaction Scheme: this compound + R-SH + Base → 4-(2-(Alkylthio)acetyl)-5-methyl-3-phenylisoxazole + Base·HBr

| Reactant Thiol | Product | Reaction Conditions (Anticipated) |

| Alkyl/Aryl Thiol (RSH) | 4-(2-(Alkyl/Arylthio)acetyl)-5-methyl-3-phenylisoxazole | Basic medium (e.g., sodium ethoxide, potassium carbonate), organic solvent (e.g., ethanol, DMF), room temperature |

| Thiourea (B124793) | S-(2-(5-methyl-3-phenylisoxazol-4-yl)-2-oxoethyl)isothiouronium bromide | Alcoholic solvent (e.g., ethanol), reflux |

Beyond amines and thiols, the bromoacetyl moiety can react with a variety of other heteroatom nucleophiles. For example, reactions with alcohols or phenols in the presence of a base can yield the corresponding ether derivatives. Similarly, reaction with carboxylate salts can lead to the formation of ester linkages.

The reaction of analogous 4-bromoacetyl-1,2,3-triazoles with phenols and β-naphthol in basic media has been reported to produce keto-ethers in excellent yields, suggesting a similar reactivity for the isoxazole (B147169) analog. researchgate.net

| Nucleophile | Product Type | Reaction Conditions (Anticipated) |

| Alcohol/Phenol (ROH) | Keto-ether | Basic medium (e.g., K₂CO₃), solvent (e.g., acetone, DMF), reflux |

| Carboxylate (RCOO⁻) | Keto-ester | Aprotic polar solvent (e.g., DMF), elevated temperature |

The carbonyl group of the bromoacetyl moiety can be selectively reduced to a hydroxyl group, yielding the corresponding 2-bromo-1-(5-methyl-3-phenylisoxazol-4-yl)ethanol. A common reagent for this transformation is sodium borohydride (B1222165) (NaBH₄), which is a mild reducing agent capable of reducing ketones in the presence of other functional groups like the isoxazole ring and the bromo-substituent. harvard.edumdpi.com The reaction is typically carried out in an alcoholic solvent like methanol (B129727) or ethanol at low temperatures. harvard.edu

Reaction Scheme: this compound + NaBH₄ → 2-Bromo-1-(5-methyl-3-phenylisoxazol-4-yl)ethanol

Further reduction to replace the bromine and reduce the ketone to an amine is a more complex, multi-step process that is not typically achieved in a single reaction.

| Reagent | Product | Reaction Conditions (Anticipated) |

| Sodium Borohydride (NaBH₄) | 2-Bromo-1-(5-methyl-3-phenylisoxazol-4-yl)ethanol | Alcoholic solvent (e.g., methanol, ethanol), 0 °C to room temperature |

The oxidation of the bromoacetyl group in this compound is not a commonly reported transformation. Strong oxidizing agents could potentially lead to the cleavage of the isoxazole ring or other undesired side reactions.

However, a Baeyer-Villiger oxidation could theoretically be attempted to convert the ketone into an ester. This reaction typically employs a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). masterorganicchemistry.comorganic-chemistry.org The outcome of such a reaction would depend on the migratory aptitude of the adjacent groups (the bromomethyl group and the isoxazole ring). Given the electron-rich nature of the isoxazole ring, its migration might be favored, leading to the formation of an ester derivative.

It is important to note that the isoxazole ring itself can be susceptible to oxidation under harsh conditions. The oxidation of heterocyclic compounds with reagents like potassium permanganate (B83412) can lead to the formation of carboxylic acids or ring-opened products. nih.gov Therefore, any oxidation of the bromoacetyl moiety would require carefully controlled conditions to maintain the integrity of the isoxazole core.

| Reagent | Potential Product | Reaction Conditions (Anticipated) |

| meta-Chloroperoxybenzoic acid (m-CPBA) | Ester via Baeyer-Villiger oxidation | Inert solvent (e.g., dichloromethane (B109758), chloroform), room temperature |

Formation of Sulfonium (B1226848) Salts

The 4-(bromoacetyl) moiety of this compound is a classic α-halo ketone. This functional group is characterized by a carbon-bromine bond alpha to a carbonyl group, which makes the alpha-carbon highly electrophilic and susceptible to nucleophilic attack.

One such reaction is the formation of sulfonium salts. The bromoacetyl group readily undergoes nucleophilic substitution (S_N2) reactions. When treated with a sulfide, such as dimethyl sulfide, the sulfur atom acts as the nucleophile, displacing the bromide ion and forming a stable carbon-sulfur bond. This results in the formation of a sulfonium salt, where the sulfur atom bears a positive charge. The reactivity of the bromoacetyl group is crucial for its utility in forming derivatives, such as thioesters, through nucleophilic displacement with thiols vulcanchem.com.

Table 1: Expected Reaction for Sulfonium Salt Formation

| Reactant | Reagent | Product Type |

|---|---|---|

| This compound | Dimethyl sulfide | S-(2-(5-methyl-3-phenylisoxazol-4-yl)-2-oxoethyl)dimethylsulfonium bromide |

Reactions Involving the Isoxazole Ring System

Electrophilic Aromatic Substitution on the Phenyl Ring

The isoxazole ring acts as a substituent on the phenyl group, influencing the regioselectivity of electrophilic aromatic substitution (EAS) reactions like nitration and halogenation. Isoxazoles are electron-withdrawing heterocycles, which generally deactivate the attached phenyl ring towards electrophilic attack compared to benzene (B151609) itself organicchemistrytutor.commasterorganicchemistry.com.

Despite being deactivating, the isoxazole substituent directs incoming electrophiles to specific positions. Studies on the nitration of 3-phenylisoxazole (B85705) and 5-phenylisoxazole (B86612) have shown that substitution occurs predominantly at the para position of the phenyl ring, with some ortho substitution also observed nih.govclockss.orglibretexts.org. The meta product is typically formed in only trace amounts. This ortho/para directing effect, despite the ring's deactivating nature, is a known phenomenon for substituents like halogens, which possess lone pairs of electrons capable of stabilizing the cationic intermediate (the sigma complex) through resonance libretexts.orgmnstate.edu. The lone pair on the isoxazole nitrogen can participate in resonance, stabilizing the intermediates for ortho and para attack more effectively than the intermediate for meta attack.

Table 2: Regioselectivity in Electrophilic Aromatic Substitution of Phenylisoxazoles

| Reactant | Reaction | Product Distribution | Reference |

|---|---|---|---|

| 5-Phenylisoxazole | Nitration (HNO₃/H₂SO₄) | 5-(p-nitrophenyl)isoxazole | clockss.org |

| 3-Phenylisoxazole | Nitration (NaNO₂/AcOH) | 4-Nitro-3-phenylisoxazole (on isoxazole ring) | nih.govnih.gov |

| Methoxybenzene (Anisole) | Nitration | 60-70% para, 30-40% ortho | libretexts.org |

| Nitrobenzene | Nitration | 90-95% meta | libretexts.org |

Ring-Opening and Rearrangement Reactions

The isoxazole ring, while aromatic, contains a weak N-O bond that makes it susceptible to cleavage under various conditions, leading to a range of synthetically useful ring-opening and rearrangement reactions.

The nature of these transformations is highly dependent on the substitution pattern of the isoxazole ring and the reagents employed. Common methods for inducing these changes include catalytic hydrogenation, treatment with base, and photochemical methods. For instance, the catalytic hydrogenation of isoxazoles, typically using Raney nickel or palladium on carbon, is a well-established method for cleaving the N-O bond to produce β-amino enones mdpi.comclockss.org. Base-promoted rearrangements can transform the isoxazole core into other heterocyclic systems beilstein-journals.orgresearchgate.netbeilstein-journals.orgnih.gov.

Mechanisms of Ring Transformation

Several distinct mechanisms govern the transformation of the isoxazole ring.

Base-Catalyzed Ring Opening: In the presence of a strong base, isoxazoles lacking a substituent at the C3 position can be deprotonated, initiating a cascade that results in the cleavage of the N-O bond to form a β-ketonitrile. For substituted isoxazoles, base-catalyzed transformations can be more complex. The Boulton-Katritzky rearrangement, for example, is a known process for isoxazolo[4,5-b]pyridines where a base promotes the rearrangement of arylhydrazones into triazolyl-pyridines beilstein-journals.orgresearchgate.netbeilstein-journals.orgnih.gov. This proceeds through a series of cyclizations and ring-openings involving the isoxazole core and the side chain.

Reductive Cleavage: This mechanism involves the hydrogenolysis of the weak N-O bond. Using a metal catalyst like Raney Ni, H₂ gas adds across the bond, which upon tautomerization yields a stable β-amino enone mdpi.comclockss.org. This reaction is a cornerstone of isoxazole chemistry, providing access to valuable acyclic intermediates.

Electrophilic/Nucleophilic Ring Opening: Reaction with an electrophilic fluorinating agent can lead to fluorination of the isoxazole ring, followed by a ring-opening cascade via N-O bond cleavage to yield α-fluorocyanoketones researchgate.net.

Dimerization Processes

During the synthesis or transformation of isoxazoles, dimerization of key intermediates can occur. A prominent example is the dimerization of nitrile oxides to form furoxans (1,2,5-oxadiazole 2-oxides). Nitrile oxides are the 1,3-dipoles used in the most common synthesis of isoxazoles and can be generated in situ from aldoximes or be involved as intermediates in ring-opening reactions. In the absence of a suitable dipolarophile or under certain conditions, two molecules of a nitrile oxide can undergo a [3+3] cycloaddition to yield a stable, six-membered ring dimer, or more commonly, a [3+2] cycloaddition to form the five-membered furoxan ring system nih.govresearchgate.net. The formation of 4-phenyl-3-furoxanmethanol has been observed as a significant co-product during a one-pot synthesis of 4-nitro-3-phenylisoxazole nih.govnih.gov.

Cycloaddition Reactions (e.g., 1,3-dipolar cycloaddition)

While the 1,3-dipolar cycloaddition of a nitrile oxide and an alkyne is the most prevalent method for constructing the isoxazole ring itself rsc.orgorganic-chemistry.orgnih.gov, the participation of the formed isoxazole ring in subsequent cycloaddition reactions is not a common mode of reactivity.

The aromatic character of the isoxazole ring imparts significant stability, making it a reluctant participant in reactions that would disrupt this aromaticity, such as the Diels-Alder reaction. Computational studies have investigated why isoxazoles are generally unreactive as dienes in [4+2] cycloadditions acs.org. Unlike their oxazole (B20620) counterparts, which can be activated to participate in inverse-electron-demand Diels-Alder (IEDDA) reactions, isoxazoles show a high activation energy barrier for such transformations acs.orgacs.org. Therefore, the isoxazole ring system is generally considered a poor diene or dipolarophile. Its primary role in the context of cycloadditions is as a product of the reaction, not as a reactant.

Development of New Derivatization Strategies

The inherent reactivity of the α-bromoacetyl group in this compound provides a fertile ground for the development of innovative derivatization strategies. This functionality serves as a key handle for introducing a variety of structural motifs, leading to the generation of diverse chemical libraries with potential applications in drug discovery and materials science.

Synthesis of Libraries of Analogues for Structure-Activity Relationship Studies

The systematic modification of a lead compound is a cornerstone of medicinal chemistry, enabling the exploration of structure-activity relationships (SAR) to optimize biological activity. This compound is an ideal starting material for generating such libraries of analogues due to the facile reactivity of its α-bromoacetyl group. A prominent and widely utilized method for this purpose is the Hantzsch thiazole (B1198619) synthesis.

The Hantzsch synthesis involves the reaction of an α-haloketone with a thioamide to yield a thiazole ring. wikipedia.org This reaction is known for its high yields and straightforward procedure. By employing this compound as the α-haloketone component, a diverse library of 2,4-disubstituted thiazoles can be readily prepared by varying the thioamide reactant. For instance, reaction with thiourea leads to the formation of a 2-aminothiazole (B372263) derivative, while substituted thioamides can be used to introduce a range of functionalities at the 2-position of the thiazole ring.

A representative reaction scheme is the condensation of this compound with various thiourea or thioamide derivatives in a suitable solvent like ethanol. This approach allows for the generation of a library of compounds where the core isoxazole-phenyl moiety is appended with a systematically varied thiazole ring system. The subsequent evaluation of these analogues for their biological activities can provide valuable insights into the SAR, helping to identify key structural features required for potency and selectivity. The versatility of this method has been demonstrated in the synthesis of numerous thiazole derivatives with applications as antimicrobial and anthelmintic agents. nih.gov

Table 1: Representative Library of Thiazole Derivatives from this compound for SAR Studies

| Entry | Thioamide Reactant | Resulting Thiazole Substituent (at C2) | Potential Application Area |

| 1 | Thiourea | Amino | General screening |

| 2 | N-methylthiourea | Methylamino | Exploring steric effects |

| 3 | Phenylthiourea | Phenylamino | Investigating aromatic interactions |

| 4 | 4-Chlorophenylthiourea | (4-Chlorophenyl)amino | Probing electronic effects |

| 5 | Thioacetamide | Methyl | Lipophilicity modification |

Chemo- and Regioselective Transformations

The presence of multiple reactive sites in this compound necessitates careful control of reaction conditions to achieve chemo- and regioselectivity. The α-bromoacetyl group is the most electrophilic site and is thus the primary target for nucleophilic attack. This inherent reactivity can be harnessed to perform selective transformations, leading to the synthesis of complex heterocyclic systems.

A notable example of a chemo- and regioselective transformation is the synthesis of imidazo[2,1-b]thiazole (B1210989) derivatives. This fused heterocyclic system is of significant interest due to its wide range of pharmacological activities, including anticancer and carbonic anhydrase inhibitory effects. nih.gov The synthesis typically proceeds via a two-step sequence. First, a 2-aminothiazole, which can be synthesized from an α-haloketone as described previously, is reacted with another α-haloketone.

In the context of this compound, it can act as the second α-haloketone. The initial step would involve the synthesis of a 2-aminothiazole derivative. This intermediate can then be reacted with this compound. The nucleophilic amino group of the thiazole selectively attacks the electrophilic carbon of the bromoacetyl group, leading to the formation of an intermediate that subsequently undergoes intramolecular cyclization to yield the desired imidazo[2,1-b]thiazole. This reaction is highly regioselective, as the cyclization occurs specifically between the thiazole nitrogen and the ketone carbonyl, leading to a single, well-defined product. The versatility of this approach allows for the synthesis of a wide array of substituted imidazo[2,1-b]thiazoles by varying both the initial 2-aminothiazole and the α-haloketone. nih.gov

Another example of a selective transformation is the synthesis of 1,3-oxazine derivatives. While not as extensively explored for this specific starting material, the general synthesis of 1,3-oxazines often involves the reaction of chalcones with urea (B33335) or other suitable nitrogen-containing nucleophiles. researchgate.net this compound can be envisioned as a precursor to a chalcone-like intermediate, which could then undergo cyclization to form an oxazine (B8389632) ring. The selectivity of such a reaction would depend on the careful choice of reagents and reaction conditions to favor the desired cyclization pathway.

Table 2: Chemo- and Regioselective Reactions of this compound

| Reaction Type | Reactant(s) | Resulting Heterocyclic System | Key Selectivity |

| Imidazo[2,1-b]thiazole synthesis | 2-Amino-4-arylthiazole | Imidazo[2,1-b]thiazole | Regioselective cyclization |

| Hantzsch Thiazole Synthesis | Thiourea/Thioamides | Thiazole | Chemoselective reaction at the α-bromoacetyl group |

Tandem Reactions and Multicomponent Reactions

Tandem reactions and multicomponent reactions (MCRs) are powerful synthetic strategies that allow for the construction of complex molecules in a single pot, often with high atom economy and efficiency. The reactive nature of this compound makes it a suitable candidate for incorporation into such processes, acting as a key building block for the rapid generation of molecular diversity.

While specific examples utilizing this compound in well-known MCRs like the Ugi or Passerini reactions are not extensively documented in the literature, its structural features suggest its potential applicability. For instance, the Hantzsch synthesis of dihydropyridines is a classic MCR that involves the condensation of an aldehyde, a β-ketoester, and ammonia (B1221849) or an ammonium salt. A modified Hantzsch-type reaction can be envisioned where this compound serves as the active methylene component.

A plausible multicomponent reaction could involve the one-pot condensation of this compound, an aromatic aldehyde, and a suitable nitrogen source, such as ammonium acetate (B1210297) or a primary amine, in the presence of a catalyst. This would lead to the formation of highly substituted pyridine (B92270) or dihydropyridine (B1217469) derivatives bearing the 5-methyl-3-phenylisoxazole (B91872) moiety. The reaction would proceed through a series of tandem steps, including Knoevenagel condensation, Michael addition, and subsequent cyclization and aromatization/oxidation. The diversity of the final products could be readily expanded by varying the aldehyde and nitrogen source. The synthesis of various dihydropyridine derivatives through MCRs has been reported, highlighting the feasibility of this approach. nih.gov

Another potential application is in the synthesis of poly-substituted pyrimidines. Multicomponent syntheses of pyrimidines often involve the reaction of a β-dicarbonyl compound, an aldehyde, and a nitrogen-containing component like urea or guanidine. By analogy, this compound could potentially act as the dicarbonyl equivalent in a Biginelli-type reaction, leading to the formation of dihydropyrimidinones or pyrimidinethiones.

Table 3: Potential Multicomponent Reactions Involving this compound

| MCR Type | Potential Reactants | Target Heterocyclic Core |

| Hantzsch-type synthesis | Aromatic aldehyde, Ammonium acetate | Dihydropyridine/Pyridine |

| Biginelli-type reaction | Aromatic aldehyde, Urea/Thiourea | Dihydropyrimidinone/thione |

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the electronic properties and reactivity of a molecule. Such studies on 4-(Bromoacetyl)-5-methyl-3-phenylisoxazole would provide valuable insights.

Electronic Structure Analysis

A thorough analysis of the electronic structure of this compound would involve mapping the electron density distribution, identifying regions susceptible to electrophilic and nucleophilic attack, and calculating molecular electrostatic potential (MEP). This information is crucial for predicting the molecule's intermolecular interactions and chemical behavior. However, specific studies presenting these findings for the title compound are not currently available.

Frontier Molecular Orbital Theory Applications

Frontier molecular orbital theory, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is essential for predicting a molecule's reactivity and its behavior in pericyclic reactions. The energy gap between the HOMO and LUMO orbitals indicates the chemical stability and reactivity of a molecule. For this compound, such an analysis would pinpoint the most probable sites for electron donation and acceptance, guiding the prediction of its chemical reactions. Published data on the HOMO-LUMO gap and orbital distributions for this specific isoxazole (B147169) derivative could not be located.

Reactivity Prediction and Reaction Pathway Analysis

Computational methods can be employed to predict the reactivity of different sites within the this compound molecule. For instance, the bromoacetyl group is an expected site of high reactivity. Theoretical calculations could model reaction pathways, determine transition state energies, and calculate activation barriers for its various potential reactions, such as nucleophilic substitution at the α-carbon of the carbonyl group. At present, specific computational studies detailing these reaction pathways are not documented in available research.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time, providing a deeper understanding of their conformational preferences and interactions with their environment.

Conformational Analysis and Dynamics

The phenyl and bromoacetyl groups attached to the isoxazole core of this compound can rotate, leading to various possible conformations. A detailed conformational analysis using MD simulations would identify the most stable, low-energy conformations of the molecule, which are crucial for understanding its biological activity and intermolecular interactions. Such specific conformational studies for this compound are not described in the available scientific literature.

Solvent Effects on Molecular Behavior

The behavior and stability of this compound can be significantly influenced by the solvent in which it is dissolved. MD simulations using explicit or implicit solvent models could reveal how different solvent environments affect the molecule's conformational equilibrium and the accessibility of its reactive sites. Research detailing the systematic study of solvent effects on this particular compound has not been found.

Docking and Ligand-Protein Interaction Studies

Docking and ligand-protein interaction studies are crucial computational techniques used to predict how a small molecule, such as this compound, might interact with a biological target, typically a protein. This methodology is fundamental in drug discovery and molecular biology to understand the potential mechanism of action of a compound. However, a hypothesized biological target for this compound has not been proposed or investigated in published research.

The identification of potential binding sites on a protein is the foundational step in molecular docking. This process involves computational algorithms that search the protein's surface for cavities, grooves, or pockets that are sterically and chemically suitable for ligand binding. These potential sites are then evaluated for their likelihood of being biologically relevant active or allosteric sites.

For this compound, no studies have been conducted to identify its potential binding sites on any biological target.

Following the identification of a plausible binding site, molecular docking simulations are performed to predict the binding affinity and the specific molecular interactions between the ligand and the protein. Scoring functions are used to estimate the binding energy, which indicates the stability of the ligand-protein complex. The predicted interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, provide insights into the molecular basis of binding.

There are no published predictions of binding affinities or specific molecular interactions for this compound with any protein target.

Applications in Medicinal Chemistry and Drug Discovery

Design and Synthesis of Bioactive Isoxazole (B147169) Derivatives

The 4-(bromoacetyl)-5-methyl-3-phenylisoxazole structure serves as a key template for the design and synthesis of novel bioactive compounds. The bromoacetyl group, an α-haloketone, is a highly reactive functional group that acts as a synthetic handle, allowing for the introduction of a wide array of substituents and the construction of new heterocyclic rings. This versatility is fundamental to the exploration of this scaffold for various therapeutic targets.

Targeting Specific Enzyme Families (e.g., Phosphodiesterases (PDEs), Cyclooxygenases (COXs))

The 5-methyl-3-phenylisoxazole (B91872) core is a well-established pharmacophore for targeting key enzyme families implicated in inflammation and other pathological processes.

Phosphodiesterase 4 (PDE4) is a critical enzyme in the inflammatory cascade, and its inhibition is a validated strategy for treating conditions like Chronic Obstructive Pulmonary Disease (COPD). While various heterocyclic scaffolds have been investigated as PDE4 inhibitors, including oxazole (B20620) and pyrazole (B372694) derivatives, a direct synthetic lineage from this compound to potent PDE4B inhibitors is not extensively documented in prominent literature. nih.govebi.ac.uk However, the general strategy in this field involves designing molecules that can fit into the active site of the PDE4B enzyme. nih.govnih.gov Research has shown that compounds incorporating phenyl and heterocyclic rings can exhibit significant PDE4B inhibitory activity. ebi.ac.uknih.gov For instance, series of 1-phenyl-3,4-dihydroisoquinoline (B1582135) derivatives and other catechol-based compounds have been developed as selective PDE4B inhibitors. nih.govresearchgate.net The design of these inhibitors often focuses on achieving selectivity for the PDE4B isoform over PDE4D to minimize side effects like emesis. nih.gov

The cyclooxygenase (COX) enzymes are crucial targets for anti-inflammatory drugs. The isoxazole scaffold is famously incorporated in a class of selective COX-2 inhibitors. Notably, the drug Valdecoxib (B1682126) is chemically named 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonamide, highlighting the central role of the 5-methyl-3-phenylisoxazole core. This structural motif is key to achieving selective inhibition of the inducible COX-2 isozyme over the constitutive COX-1 isozyme, which reduces gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs).

The 4-(bromoacetyl) group on the title compound is located at the same position where the critical benzenesulfonamide (B165840) moiety of Valdecoxib is found. This makes it a valuable starting point for synthesizing new COX inhibitors. The bromoacetyl functional group can be chemically transformed to introduce various pharmacophores known to interact with the active site of COX enzymes.

Design Principles for Modulating Biological Activity

The primary design principle involving this compound revolves around the reactivity of its α-bromoacetyl group. This electrophilic center readily reacts with nucleophiles, allowing for the attachment of diverse chemical moieties. For example, reaction with thioamides or thiourea (B124793) via the Hantzsch thiazole (B1198619) synthesis leads to the formation of isoxazole-thiazole hybrid molecules. nih.gov This strategy of "scaffold hopping" or molecular hybridization is a common technique in medicinal chemistry to combine the favorable properties of different pharmacophores.

By systematically varying the substituents introduced via the bromoacetyl handle, chemists can fine-tune the steric, electronic, and lipophilic properties of the resulting derivatives. This modulation directly influences the compound's interaction with its biological target, affecting its potency, selectivity, and pharmacokinetic profile.

Structure-Activity Relationships (SAR) of Isoxazole Analogues

Structure-activity relationship (SAR) studies are crucial for optimizing lead compounds into drug candidates. For isoxazole-based COX-2 inhibitors, SAR studies have established several key principles:

The 3-phenyl and 5-methyl groups on the isoxazole ring are important for optimal binding.

A sulfonamide (-SO₂NH₂) or a similar group on a phenyl ring attached at the 4-position of the isoxazole is critical for COX-2 selectivity. This group can insert into a specific side pocket of the COX-2 active site that is absent in COX-1.

In the context of antimicrobial research, SAR studies of isoxazole derivatives have shown that the nature of the group attached to the core scaffold significantly impacts activity. For instance, in a series of 4-(4-bromophenyl)-thiazol-2-amine derivatives synthesized from a bromoacetophenone precursor, the substituents on the amine group were found to modulate the antimicrobial and anticancer activity. nih.gov Derivatives containing specific aromatic aldehydes showed promising activity comparable to standard drugs. nih.gov This indicates that for derivatives of this compound, the specific heterocycle or side chain formed from the bromoacetyl group would be a key determinant of its antimicrobial efficacy.

Antimicrobial Research Applications

The isoxazole scaffold is a component of several approved antibacterial drugs, such as the penicillin-class antibiotics oxacillin (B1211168) and cloxacillin. The versatility of the this compound precursor allows for the synthesis of novel isoxazole derivatives for antimicrobial screening.

A key synthetic route involves the reaction of the α-bromoacetyl group with a source of sulfur and nitrogen to form a thiazole ring. The resulting 2,4-disubstituted thiazole derivatives, which feature the isoxazole moiety at one position and a variable group at the other, have been investigated for their biological activities. nih.govnih.gov For example, a common synthesis involves reacting an α-haloketone (like this compound) with thiourea to yield a 2-aminothiazole (B372263) derivative. nih.govmdpi.com This 2-amino group can then be further modified. Studies on such hybrid molecules have demonstrated that specific derivatives exhibit promising in vitro activity against various bacterial and fungal strains. nih.gov

Table 1: Bioactive Isoxazole Derivatives and their Targeted Applications

| Derivative Class | Synthetic Precursor | Target/Application | Key Research Finding |

|---|---|---|---|

| 4-Arylbenzenesulfonamide Isoxazoles | 5-Methyl-3-phenylisoxazole core | COX-2 Inhibition | The sulfonamide moiety is crucial for selective binding to the COX-2 enzyme's side pocket. |

| Isoxazole-Thiazole Hybrids | This compound | Antimicrobial Agents | Synthesized via Hantzsch reaction; specific substitutions on the thiazole ring lead to promising antibacterial and antifungal activity. nih.gov |

| Substituted Oxazole/Furan Isoxazoles | N/A | PDE4B Inhibition | Phenyl-furan and phenyl-oxazole derivatives have shown inhibitory activity against PDE4B. ebi.ac.uk |

Evaluation of Antibacterial Activity

The antibacterial potential of isoxazole derivatives has been widely reported, with some compounds exhibiting activity against both Gram-positive and Gram-negative bacteria. The presence of a bromoacetyl group at the 4-position of the isoxazole ring in this compound suggests a potential for covalent interaction with biological nucleophiles in bacteria, which could contribute to its antimicrobial effect. However, specific studies detailing the evaluation of this compound against various bacterial strains are not extensively available in the current body of scientific literature. General studies on isoxazole derivatives have shown that substitutions on the phenyl ring and the isoxazole core can significantly influence the antibacterial spectrum and potency.

Evaluation of Antifungal Activity

Similar to their antibacterial properties, isoxazole derivatives have demonstrated a broad spectrum of antifungal activity. The structural features of this compound, particularly the halogenated acetyl group, are suggestive of potential antifungal efficacy. Halogenated compounds, in particular, have been noted for their enhanced biological activities. While comprehensive data on the specific antifungal profile of this compound is limited, the general class of isoxazoles has been investigated against various fungal pathogens. For instance, some studies have reported the activity of isoxazole derivatives against clinically relevant fungi.

Other Potential Biological Applications

Beyond its antimicrobial potential, the isoxazole scaffold is associated with a variety of other biological activities.

Anticancer Activity: Numerous isoxazole derivatives have been synthesized and evaluated for their anticancer properties, with some showing potent cytotoxicity against various cancer cell lines. The mode of action for these compounds can vary, from inhibition of protein kinases to disruption of cellular signaling pathways. While specific anticancer studies on this compound are not prominent, the structural alerts within the molecule suggest that this could be a fruitful area of investigation.

Analgesic and Anti-inflammatory Activity: The isoxazole nucleus is a key component of some non-steroidal anti-inflammatory drugs (NSAIDs). Certain isoxazole derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which are key mediators of pain and inflammation. The potential for this compound to exhibit analgesic and anti-inflammatory effects would likely depend on its ability to interact with these or other relevant biological targets.

Prodrug Design and Development

To enhance the therapeutic potential of a lead compound, prodrug strategies are often employed to improve properties such as bioavailability, solubility, and targeted delivery.

Strategies for Enhancing Bioavailability and Targeting

For a compound like this compound, several prodrug strategies could be envisioned. To improve oral bioavailability, the polarity of the molecule could be modified by introducing labile promoieties that are cleaved in vivo to release the active drug. For targeted delivery, the prodrug could be designed to be activated by specific enzymes that are overexpressed in the target tissue, for example, in tumor cells. This approach can help to minimize off-target toxicity.

In Silico Prodrug Design

Computational tools play a crucial role in modern drug discovery and can be effectively used for the in silico design of prodrugs. Molecular docking studies can be employed to predict the binding interactions of potential prodrugs with metabolizing enzymes, helping to design derivatives with optimal cleavage kinetics. Furthermore, ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction software can be used to assess the pharmacokinetic and safety profiles of virtual prodrug candidates before their synthesis, thereby streamlining the development process.

Advanced Research Techniques and Methodologies

X-ray Crystallography for Structural Elucidation

X-ray crystallography stands as a definitive method for determining the precise arrangement of atoms within a crystalline solid. This technique is crucial for understanding the steric and electronic properties of 4-(Bromoacetyl)-5-methyl-3-phenylisoxazole and its derivatives, which in turn dictates their reactivity and potential biological interactions.

While specific crystallographic data for this compound is not widely published, the structural analysis of closely related isoxazole (B147169) derivatives provides a strong precedent for its characterization. For instance, the analysis of compounds like ethyl 5-methyl-3-phenylisoxazole-4-carboxylate reveals key structural features that are likely shared. nih.gov In such studies, a single crystal of the compound is irradiated with X-rays, and the resulting diffraction pattern is analyzed to build a three-dimensional model of the molecule.

Illustrative Crystallographic Data for an Isoxazole Derivative

This table represents typical data obtained from a single crystal X-ray diffraction study of a phenylisoxazole derivative and is for illustrative purposes.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 10.1 Å, b = 5.4 Å, c = 22.3 Å |

| β = 95.1° | |

| Molecules per Unit Cell (Z) | 4 |

| Dihedral Angle (Phenyl-Isoxazole) | 43.4° |

To understand how a molecule like this compound might interact with biological systems, co-crystallization with target proteins such as enzymes or receptors is a powerful technique. This involves forming a crystal of the biological macromolecule while it is in a complex with the compound of interest. The resulting crystal structure reveals the precise binding mode, orientation, and key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the small molecule and the protein's active site.

For example, studies on enzyme inhibitors often employ this method. The farnesyl diphosphate (B83284) synthase from Trypanosoma brucei has been crystallized with bisphosphonate inhibitors to elucidate the binding mechanism, a process that is foundational for structure-based drug design. nih.gov Although specific co-crystallization studies involving this compound are not prominent in the literature, its reactive bromoacetyl group makes it a candidate for forming covalent bonds with nucleophilic residues (like cysteine or histidine) in an enzyme's active site, which could be visualized through this technique. The insights gained are invaluable for designing more potent and selective derivatives. nih.govnih.gov

Advanced Spectroscopic Techniques for Mechanistic Studies

To move beyond static structures, advanced spectroscopic methods are employed to monitor chemical reactions in real time. These techniques can track the consumption of reactants, the formation of products, and the appearance of short-lived intermediates, providing a detailed picture of the reaction mechanism.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for monitoring chemical reactions as they occur. mpg.de By acquiring a series of NMR spectra over the course of a reaction, researchers can track the concentration of different species over time, yielding crucial kinetic data. acs.org This is particularly useful for reactions involving this compound, such as its reaction with nucleophiles.

The development of ultrafast 2D NMR (UF-NMR) techniques has significantly reduced the time needed to acquire spectra, allowing for the study of faster reactions. nih.govrsc.org This method can reveal mechanistic details that would otherwise be missed. nih.gov For instance, monitoring a reaction could show the formation of a transient intermediate, confirming a proposed reaction pathway. Setting up a real-time NMR experiment involves initiating the reaction directly within an NMR tube or using a flow system that circulates the reaction mixture through the spectrometer. mpg.demdpi.com

Illustrative Data from Real-time NMR Reaction Monitoring

This table illustrates the type of data that can be extracted from a real-time NMR experiment.

| Time (minutes) | Reactant Peak Integral (Normalized) | Product Peak Integral (Normalized) |

| 0 | 1.00 | 0.00 |

| 5 | 0.75 | 0.25 |

| 10 | 0.50 | 0.50 |

| 20 | 0.25 | 0.75 |

| 30 | 0.10 | 0.90 |

Time-resolved spectroscopy techniques, such as transient absorption or time-resolved infrared (TRIR) spectroscopy, are indispensable for detecting and characterizing highly reactive, short-lived intermediates that may exist for only nanoseconds or microseconds. unipr.itwikipedia.orgresearchgate.net These methods typically use a laser pulse (the "pump") to initiate a photochemical reaction and a second pulse (the "probe") to record the spectrum at a very short time delay. wikipedia.org

By varying the delay between the pump and probe pulses, a series of spectra can be assembled that maps the evolution of transient species. unipr.itacs.org For a compound like this compound, these techniques could be used to study photochemical reactions, such as the cleavage of the carbon-bromine bond, and to observe the resulting radical or carbocation intermediates. The vibrational information from TRIR spectroscopy provides structural details about these fleeting species, offering a deeper understanding of the reaction mechanism. unipr.it

Flow Chemistry and Continuous Processing for Synthesis

Flow chemistry represents a paradigm shift in how chemical synthesis is performed, moving from traditional batch reactors to continuous-flow systems. springerprofessional.deuc.pt This technology offers significant advantages in terms of safety, efficiency, scalability, and reproducibility, particularly for the synthesis of heterocyclic compounds like isoxazoles. researchgate.netsci-hub.se

In a flow chemistry setup, reactants are pumped through a network of tubes and reactors where they mix and react. The precise control over parameters like temperature, pressure, and reaction time allows for the optimization of reaction conditions to maximize yield and minimize byproducts. researchgate.net The synthesis of trisubstituted isoxazoles, for example, has been successfully demonstrated in multi-step flow processes that telescope several chemical transformations into a single, continuous sequence. researchgate.net This approach is well-suited for handling potentially hazardous reagents or highly exothermic reactions safely. Given the multi-step nature of isoxazole synthesis, which often involves intermediates that are not isolated, flow chemistry provides an efficient and robust alternative to batch processing. nih.govresearchgate.net

High-Throughput Screening in Drug Discovery Pipelines

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of hundreds of thousands of compounds to identify those that interact with a specific biological target. nih.govtechnologynetworks.comtechnologynetworks.com This process utilizes automation, miniaturization, and sophisticated data analysis to efficiently sift through large chemical libraries. researchgate.net The integration of a compound like this compound into an HTS workflow would be predicated on its potential to interact with specific classes of enzymes or receptors, or as a foundational structure for building a focused library of related molecules.

The isoxazole moiety is a well-established pharmacophore found in numerous clinically approved drugs, exhibiting a wide range of biological activities including anti-inflammatory, anticancer, and antimicrobial effects. nih.gov This precedence suggests that libraries of isoxazole derivatives are of significant interest for screening against a variety of disease targets. nih.govresearchgate.netmdpi.com

Table 1: Key Chemical Features of this compound

| Feature | Description | Implication for HTS |

| Isoxazole Ring | A five-membered heterocyclic ring containing nitrogen and oxygen. | A known pharmacophore with diverse biological activities, making it a valuable scaffold for screening libraries. nih.gov |

| Bromoacetyl Group | A reactive functional group capable of forming covalent bonds with nucleophilic residues in proteins. | Enables its use as a targeted covalent inhibitor in specific HTS assays, particularly for enzymes with a reactive cysteine or histidine in the active site. |

| Phenyl Group | An aromatic substituent. | Provides a site for further chemical modification to explore structure-activity relationships (SAR). |

| Methyl Group | A small alkyl substituent. | Influences the steric and electronic properties of the isoxazole ring, potentially affecting binding affinity and selectivity. |

Detailed Research Findings: A Prospective View

While specific HTS data for this compound is not available, we can infer its potential from studies on related compounds. For instance, the screening of libraries containing isoxazole derivatives has led to the identification of potent inhibitors for various targets. nih.govacs.org The general workflow for incorporating a novel compound like this compound into an HTS campaign would typically involve several stages:

Assay Development and Miniaturization: The first step would be to develop a robust and sensitive biochemical or cell-based assay suitable for the target of interest. This assay would then be miniaturized to a 384- or 1536-well plate format to conserve reagents and increase throughput. technologynetworks.com

Library Preparation: this compound could be included as a single agent in a larger, diverse chemical library. Alternatively, a focused library could be synthesized by modifying the phenyl ring or other positions of the molecule to create a series of analogs.

Primary Screen: The library containing this compound would be screened against the biological target. Due to its reactive bromoacetyl group, specific assay conditions might be required to control for non-specific reactivity.

Hit Confirmation and Prioritization: Any initial "hits" would be subjected to a series of confirmation and counter-screening assays to eliminate false positives. The potency and selectivity of the confirmed hits would be determined.

Structure-Activity Relationship (SAR) Studies: For a confirmed hit like this compound, medicinal chemists would synthesize and test a series of analogs to understand the relationship between chemical structure and biological activity. This could involve modifications to the phenyl and methyl groups to optimize potency and reduce off-target effects.

Table 2: Hypothetical HTS Workflow for this compound

| Stage | Objective | Key Considerations |

| Assay Design | Develop a sensitive and robust assay for a specific biological target (e.g., a kinase or protease). | The reactive nature of the bromoacetyl group may require specific buffer conditions to minimize non-specific binding. |

| Library Screening | Screen a diverse library containing the compound against the target. | High-throughput format (e.g., 384-well plates) with automated liquid handling. |

| Hit Identification | Identify compounds that show significant activity against the target. | Statistical analysis of screening data to identify statistically significant hits. |

| Hit Validation | Confirm the activity of initial hits and rule out artifacts. | Dose-response curves and counter-screens against related targets. |

| Lead Optimization | Synthesize and test analogs to improve potency and selectivity. | Exploration of SAR by modifying the phenyl and methyl substituents. |

The discovery of novel chemical probes and starting points for drug development often relies on the strategic design and screening of compounds with unique structural features. nih.govnih.gov While the story of this compound in high-throughput screening is yet to be written, its chemical characteristics suggest it holds potential as a valuable tool in the ongoing quest for new therapeutics.

Future Directions and Emerging Trends

Rational Design of Next-Generation Isoxazole-Based Compounds

The principle of rational drug design, which relies on understanding the three-dimensional structure of biological targets, is pivotal in creating more potent and selective isoxazole-based therapeutic agents. By elucidating the structure-activity relationships (SAR) of isoxazole (B147169) derivatives, medicinal chemists can make targeted modifications to the molecule to improve its efficacy and reduce off-target effects. bohrium.comresearchgate.net

A key aspect of rational design is the optimization of the isoxazole scaffold's interactions with its target protein. bohrium.com This involves modifying substituents on the isoxazole ring to enhance binding affinity and selectivity. bohrium.comnih.gov For instance, the introduction of specific functional groups can lead to stronger hydrogen bonding, hydrophobic interactions, or other non-covalent interactions with the active site of a target enzyme or receptor. daneshyari.com This approach has been successfully employed to develop potent inhibitors for a variety of targets, including enzymes implicated in cancer and autoimmune diseases. dundee.ac.uknih.gov

Furthermore, the concept of multivalency, where multiple pharmacophores are linked together, is an emerging strategy in rational drug design. nih.gov This approach is particularly relevant for targets that have multiple binding sites, such as the Bromodomain and extra-terminal (BET) family of proteins, which are promising targets for prostate cancer. nih.gov By designing bivalent inhibitors that can simultaneously engage two bromodomains, researchers have been able to achieve significantly higher potency compared to their monovalent counterparts. nih.gov

The table below summarizes key strategies in the rational design of isoxazole compounds.

| Design Strategy | Objective | Example Application |

| Structure-Activity Relationship (SAR) Studies | To identify the key structural features responsible for biological activity and to guide the synthesis of more potent and selective analogs. bohrium.comnih.gov | Modifying substituents on the isoxazole ring to improve binding affinity for a target protein. bohrium.comdundee.ac.uk |

| Structure-Based Drug Design | To design molecules that fit precisely into the binding site of a biological target, based on its known 3D structure. dundee.ac.uk | Developing allosteric modulators for nuclear receptors by targeting specific binding pockets. dundee.ac.uk |

| Fragment-Based Drug Discovery | To identify small molecular fragments that bind to a target and then grow or combine them to create a lead compound. | Linking isoxazole fragments with other moieties to create novel inhibitors. |

| Multivalent Ligand Design | To create molecules with multiple binding sites to enhance affinity and selectivity for targets with multiple domains. nih.gov | Designing bivalent BET inhibitors for the treatment of prostate cancer. nih.gov |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Synthesis